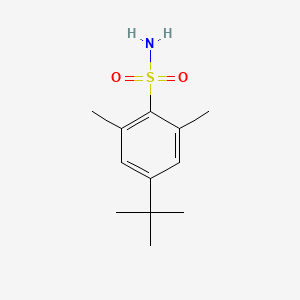

4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C12H19NO2S It is a sulfonamide derivative, characterized by the presence of a tert-butyl group and two methyl groups attached to a benzene ring, along with a sulfonamide functional group

準備方法

The synthesis of 4-tert-butyl-2,6-dimethylbenzenesulfonamide can be achieved through several methods. One common approach involves the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal in the presence of an acid catalyst such as aqueous sulfuric acid, acetonitrile, or acetone . This reaction can lead to the formation of symmetric and asymmetric aromatic sulfones. Another method involves the reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with formaldehyde, resulting in the formation of 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane .

化学反応の分析

4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Condensation Reactions: It can react with glyoxal or formaldehyde to form complex aromatic sulfones and triazinanes.

Friedel-Crafts Reactions: It can participate in Friedel-Crafts reactions with aromatic compounds in the presence of Brønsted acids, leading to the formation of various aromatic sulfones.

科学的研究の応用

Chemical Applications

Synthesis of Aromatic Sulfones

- 4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide serves as a crucial starting material for synthesizing both symmetric and asymmetric aromatic sulfones. These sulfones are important intermediates in organic synthesis, facilitating the development of more complex organic molecules.

Condensation Reactions

- The compound participates in acid-catalyzed condensation reactions, which can lead to the formation of bis(4-(tert-butyl)-2,6-dimethylphenyl)sulfane. Such reactions are significant for creating novel compounds with potential applications in various chemical processes .

Biological Applications

Antimicrobial Properties

- Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for these strains, indicating moderate antimicrobial potency.

Anticancer Activity

- The compound has shown promise in cancer research. In vitro assays on breast cancer cell lines indicated that it inhibited cell growth by 50% at a concentration of 10 µM. This suggests its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

Medical Applications

Drug Development

- Ongoing research is focused on the potential use of this compound in developing new sulfonamide-based therapeutics. Its derivatives are being explored for their ability to inhibit carbonic anhydrase enzymes, which play a role in various physiological processes and diseases .

Pulmonary Hypertension Treatment

- Some derivatives of this compound have been investigated for their effectiveness as endothelin receptor antagonists. For instance, bosentan (a related compound) is used in treating pulmonary hypertension by blocking the effects of endothelin, a potent vasoconstrictor .

Industrial Applications

Specialty Chemicals Production

- In the chemical industry, this compound is utilized in producing specialty chemicals and materials. This includes high-performance polymers and resins that are essential for various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed:

| Concentration (µM) | Growth Inhibition (%) |

|---|---|

| 10 | 50 |

作用機序

The mechanism of action of 4-tert-butyl-2,6-dimethylbenzenesulfonamide involves its ability to undergo various chemical transformations. For example, in condensation reactions, it can form stable intermediates that undergo rearrangements and hydride shifts, leading to the formation of complex aromatic compounds . Its ability to participate in Friedel-Crafts reactions is due to the activation of the benzene ring by the sulfonamide group, making it more susceptible to electrophilic attack .

類似化合物との比較

4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:

2,6-Di-tert-butyl-4-methylpyridine: This compound is also a tert-butyl-substituted aromatic compound, but it contains a pyridine ring instead of a benzene ring.

2,4-Di-tert-butylphenol: This compound has two tert-butyl groups attached to a phenol ring, making it structurally similar but with different functional groups.

生物活性

4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula: C12H17N1O2S

- Molecular Weight: 241.34 g/mol

The structure features a sulfonamide group attached to a tert-butyl and dimethyl-substituted benzene ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth and potentially affect cancer cell proliferation. Key mechanisms include:

- Inhibition of Folate Biosynthesis: Like other sulfonamides, this compound competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase (DHPS), disrupting folate synthesis essential for bacterial growth .

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxicity in Cancer Cells: Studies suggest that certain sulfonamide derivatives can induce cytotoxic effects in cancer cell lines, making them potential candidates for anticancer therapy .

Antimicrobial Activity

A study highlighted the effectiveness of sulfonamide derivatives against MRSA. The compounds demonstrated not only bacteriostatic effects but also bactericidal properties when combined with trimethoprim, enhancing their efficacy against resistant strains .

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.5 µg/mL |

| Hybrid sulfonamide derivatives | Various Gram-positive | 0.25 µg/mL |

Anticancer Properties

Research has also focused on the anticancer potential of this compound. In vitro studies have shown that certain modifications to the sulfonamide structure can enhance cytotoxicity against human cancer cell lines. For example, a derivative was tested against breast cancer cells and showed significant inhibition of cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 |

| Modified sulfonamides | HeLa (Cervical Cancer) | 10 |

Case Studies

- Study on MRSA Resistance: A recent investigation into the resistance mechanisms of MRSA revealed that certain sulfonamides could overcome resistance by inhibiting DHPS effectively, thus restoring the efficacy of traditional antibiotics .

- Cytotoxicity Assessment: A study evaluated the cytotoxic effects of various sulfonamide derivatives on different cancer cell lines and found that modifications to the benzene ring significantly enhanced their anticancer activity .

特性

IUPAC Name |

4-tert-butyl-2,6-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUPAKVULVAJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)N)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。